Perfluoropropanesulfonic acid
Overview
Description
Perfluoropropanesulfonic acid is a perfluoroalkyl substance with a three-carbon fluorocarbon chain and a sulfonic acid functional groupThis compound has been utilized in the manufacturing process of aqueous film-forming foam, which is used for firefighting .
Mechanism of Action
Target of Action
Perfluoropropanesulfonic acid (PFPrS) is a member of the perfluoroalkyl substances (PFAS) family . It primarily targets the immune system .
Mode of Action
The mode of action of PFPrS involves its interaction with various components of the immune system. It has been suggested that PFPrS may modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and induce oxidative stress .
Biochemical Pathways
PFPrS affects multiple biochemical pathways within the immune system. These include pathways involved in cell signaling, calcium homeostasis, and oxidative stress . The downstream effects of these pathway alterations can lead to changes in immune cell populations and immune responses .
Pharmacokinetics
Like other pfas, pfprs is known to be highly persistent in the environment and can accumulate in the body . This persistence and bioaccumulation can impact the bioavailability of PFPrS and its potential for long-term effects.
Result of Action
The result of PFPrS action is a modulation of immune function. This can manifest as both immunosuppression and immunoenhancement, depending on the specific aspects of the immune system that are affected . The specific molecular and cellular effects of PFPrS action are still being investigated.
Action Environment
The action of PFPrS can be influenced by various environmental factors. For example, PFPrS can enter the environment and contaminate groundwater, surface water, and soil before being transported long distances away from the source of their release . This environmental contamination can ultimately lead to human exposure via food, water, or air . The extent of PFPrS action, efficacy, and stability can therefore be influenced by factors such as the level of environmental contamination and the routes of human exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoropropanesulfonic acid typically involves the fluorination of hydrocarbon precursors. One common method is the electrochemical fluorination of propane sulfonic acid, where an electric current is passed through the compound in the presence of hydrogen fluoride, leading to the replacement of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the fluorinated compounds and to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Perfluoropropanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound is generally resistant to oxidation due to the strong carbon-fluorine bonds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. reduction reactions are less common for perfluorinated compounds.
Substitution: This reaction involves the replacement of one functional group with another. This compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted this compound derivatives .
Scientific Research Applications
Perfluoropropanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Research studies have investigated its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is used in the production of firefighting foams, coatings, and other industrial applications due to its stability and resistance to degradation
Comparison with Similar Compounds
Perfluoropropanesulfonic acid can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid: A simpler perfluorosulfonic acid with a single carbon atom.
Perfluorooctanesulfonic acid: A longer-chain perfluorosulfonic acid with eight carbon atoms, known for its use in various industrial applications.
Perfluorobutanesulfonic acid: A four-carbon perfluorosulfonic acid used as a replacement for longer-chain PFAS compounds.
The uniqueness of this compound lies in its intermediate chain length, which provides a balance between stability and reactivity. This makes it suitable for specific applications where other perfluorosulfonic acids may not be as effective .
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7O3S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13/h(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWQFDNGNOOMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7SO3H, C3HF7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870531 | |
Record name | Perfluoropropanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-41-6 | |
Record name | Perfluoropropanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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